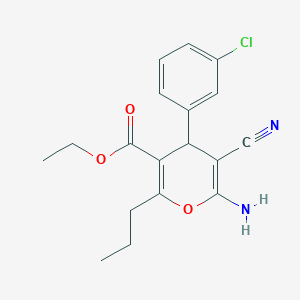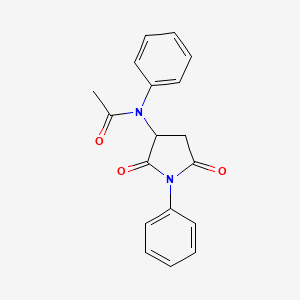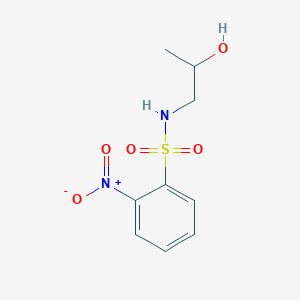![molecular formula C20H29N3O4 B4997870 1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4997870.png)
1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, commonly known as DOP or DOPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperidinones and has a molecular weight of 404.5 g/mol. DOP is known to have a wide range of biochemical and physiological effects, making it an interesting compound for researchers to study.
Wirkmechanismus
The mechanism of action of DOP is complex and not fully understood. DOP is known to bind to the dopamine transporter, which leads to an increase in dopamine levels in the brain. DOP also has an affinity for the sigma-1 receptor, which has been implicated in a variety of physiological processes including pain perception, neuroprotection, and cell survival.
Biochemical and Physiological Effects:
DOP has a wide range of biochemical and physiological effects. In addition to its effects on the dopaminergic system, DOP has been shown to have analgesic properties, as well as anti-inflammatory effects. DOP has also been shown to have a protective effect on the heart, making it a potential therapeutic agent for the treatment of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DOP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. However, one of the limitations of using DOP is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving DOP. One area of interest is the potential use of DOP in the treatment of Parkinson's disease. Additionally, researchers are interested in exploring the potential of DOP as a therapeutic agent for the treatment of heart disease. Finally, there is a growing interest in the use of DOP as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Synthesemethoden
The synthesis of DOP is a complex process that involves multiple steps. The most common method for synthesizing DOP involves the reaction of 3,4-dimethoxyphenethylamine with 3-oxopropylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidinone to yield DOP.
Wissenschaftliche Forschungsanwendungen
DOP has been extensively studied for its potential use in scientific research. One of the primary applications of DOP is in the field of neuroscience. DOP has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. DOP has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
IUPAC Name |
1-[3-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-26-17-8-7-15(13-18(17)27-2)21-16-5-3-11-23(14-16)20(25)9-12-22-10-4-6-19(22)24/h7-8,13,16,21H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZHYYYIVOOVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide](/img/structure/B4997808.png)



![3-(4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4997831.png)

![3-{[(2-furylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4997844.png)
![5-(3,4-diethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4997846.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4997863.png)
![diethyl [4-(4-nitrophenoxy)butyl]malonate](/img/structure/B4997872.png)

![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)